molecular formula C25H32ClN5O3 B3432222 Hydroxynefazodone CAS No. 98159-83-2

Hydroxynefazodone

Katalognummer: B3432222
CAS-Nummer: 98159-83-2
Molekulargewicht: 486.0 g/mol
InChI-Schlüssel: VKGQYGXMUUBRBD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of hydroxynefazodone involves multiple steps, starting from the parent compound nefazodone. The primary synthetic route includes the hydroxylation of nefazodone, which can be achieved through various chemical reactions involving specific reagents and conditions. The detailed synthetic pathways are often proprietary and may involve complex organic synthesis techniques .

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes as laboratory synthesis but on a larger scale. This involves optimizing reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions: Hydroxynefazodone undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various hydroxylated, oxidized, and substituted derivatives of this compound, which may have different pharmacological properties .

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Metabolism

Hydroxynefazodone is formed through the metabolism of nefazodone, which undergoes extensive hepatic metabolism. The pharmacokinetics of HO-NEF have been studied to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics:

  • Absorption : this compound is absorbed throughout the gastrointestinal tract. Studies indicate that its bioavailability can vary depending on the route of administration. For instance, after oral administration of nefazodone, the exposure levels of HO-NEF were comparable to those from proximal and distal intestinal instillation .
  • Metabolism : this compound is primarily metabolized in the liver via cytochrome P450 enzymes. It is also known to inhibit certain cytochrome P450 isoenzymes, which can lead to drug-drug interactions .
  • Elimination : The terminal half-life of HO-NEF varies based on metabolic phenotype, with differences noted between extensive metabolizers (EM) and poor metabolizers (PM) .

Therapeutic Applications

The therapeutic applications of this compound extend beyond its role as a metabolite of nefazodone:

  • Antidepressant Therapy : this compound retains antidepressant properties and may be considered in treatment-resistant depression cases or where nefazodone's side effects are not tolerated.
  • Anxiolytic Effects : Due to its serotonergic activity, HO-NEF may also exhibit anxiolytic effects, potentially benefiting patients with comorbid anxiety disorders.

Case Studies and Research Findings

Several studies have documented the effects and applications of this compound:

  • Pharmacokinetic Studies : A study assessed the pharmacokinetics of nefazodone and its metabolites in healthy subjects. It found that both HO-NEF and m-chlorophenylpiperazine (mCPP) reached steady-state concentrations within three days, highlighting their significance in understanding drug metabolism .
  • Drug Interactions : Research has shown that this compound can inhibit cytochrome P450 enzymes, leading to increased plasma concentrations of co-administered drugs. This interaction necessitates careful consideration when prescribing medications alongside this compound .
  • Extended-release Formulations : Investigations into extended-release formulations of nefazodone suggest that optimizing the release profile could enhance therapeutic outcomes while minimizing side effects associated with peak plasma concentrations .

Wirkmechanismus

Hydroxynefazodone exerts its effects primarily through its action on the serotonergic system. It acts as an antagonist at type 2 serotonin (5-HT2) post-synaptic receptors and inhibits pre-synaptic serotonin reuptake. These mechanisms increase the amount of serotonin available to interact with 5-HT receptors, thereby enhancing serotonergic neurotransmission . The compound also has moderate effects on norepinephrine reuptake and weak antagonistic effects on alpha-adrenergic receptors .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Hydroxynefazodone is unique due to its specific hydroxylated structure, which contributes to its distinct pharmacokinetic and pharmacodynamic properties. Unlike other similar compounds, this compound has a shorter elimination half-life and may have different side effect profiles .

Biologische Aktivität

Hydroxynefazodone (OH-NEF) is an active metabolite of nefazodone, an antidepressant that primarily functions through serotonin receptor modulation. This compound has garnered attention due to its unique pharmacological properties and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its pharmacokinetics, metabolic pathways, receptor interactions, and clinical implications based on diverse research findings.

Pharmacokinetics

This compound exhibits distinct pharmacokinetic properties. Following administration of nefazodone, OH-NEF is formed through hepatic metabolism, predominantly via cytochrome P450 3A4 (CYP3A4) enzymes. The pharmacokinetics of OH-NEF can be summarized as follows:

Parameter Value
Bioavailability Approximately 20% for nefazodone
Half-Life 2-4 hours
Protein Binding Greater than 99%
Volume of Distribution 0.22 to 0.87 L/kg

The absorption and metabolic pathways of this compound are critical for understanding its efficacy and safety profile. Studies indicate that the plasma levels of OH-NEF parallel those of nefazodone, maintaining approximately 33% of the latter's concentration at various dose levels .

Metabolic Pathways

This compound is primarily produced through the metabolism of nefazodone in the liver. The metabolic pathway involves several steps:

  • Nefazodone Metabolism : Nefazodone undergoes n-dealkylation and hydroxylation, resulting in the formation of OH-NEF and other metabolites such as m-chlorophenylpiperazine (mCPP) and triazole dione (TD).
  • Enzyme Involvement : The enzyme CYP3A4 plays a significant role in both the metabolism of nefazodone to OH-NEF and further conversion to mCPP and TD .
  • Drug Interactions : Due to its metabolic pathway, this compound may interact with other drugs that are substrates or inhibitors of CYP3A4, leading to potential alterations in therapeutic outcomes .

Receptor Interactions

This compound exhibits activity at various neurotransmitter receptors:

  • Serotonin Receptors : It acts as an antagonist at 5-HT2A and 5-HT2C receptors, which are implicated in mood regulation and anxiety responses.
  • Noradrenaline Transporter : this compound also inhibits the reuptake of norepinephrine, contributing to its antidepressant effects .

These interactions suggest that this compound may not only alleviate depressive symptoms but also modulate anxiety-related behaviors, making it a candidate for broader therapeutic applications.

Clinical Implications

Research on this compound has revealed its potential in treating various psychiatric disorders:

  • Antidepressant Efficacy : Clinical studies have demonstrated that this compound can enhance the antidepressant effects when used in conjunction with nefazodone.
  • Safety Profile : The adverse effects associated with this compound are generally consistent with those observed with nefazodone, including risks related to hepatic function .
  • Pharmacogenomics : Individual variations in CYP450 enzyme activity can significantly impact the pharmacokinetics of this compound, necessitating personalized approaches to treatment .

Case Studies

Several case studies have illustrated the clinical utility of this compound:

  • A study involving children and adolescents indicated that dosing adjustments based on metabolic profiles could optimize treatment outcomes while minimizing side effects .
  • Another case highlighted the importance of monitoring liver function in patients receiving nefazodone therapy due to reports of life-threatening hepatic failure associated with its use .

Eigenschaften

IUPAC Name

2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-5-(1-hydroxyethyl)-4-(2-phenoxyethyl)-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32ClN5O3/c1-20(32)24-27-31(25(33)30(24)17-18-34-23-9-3-2-4-10-23)12-6-11-28-13-15-29(16-14-28)22-8-5-7-21(26)19-22/h2-5,7-10,19-20,32H,6,11-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKGQYGXMUUBRBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN(C(=O)N1CCOC2=CC=CC=C2)CCCN3CCN(CC3)C4=CC(=CC=C4)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60913420
Record name Hydroxynefazodone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60913420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

486.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98159-82-1
Record name Hydroxynefazodone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98159-82-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydroxynefazodone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098159821
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxynefazodone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60913420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HYDROXYNEFAZODONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/325402PVUU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hydroxynefazodone
Reactant of Route 2
Hydroxynefazodone
Reactant of Route 3
Reactant of Route 3
Hydroxynefazodone
Reactant of Route 4
Hydroxynefazodone
Reactant of Route 5
Reactant of Route 5
Hydroxynefazodone
Reactant of Route 6
Reactant of Route 6
Hydroxynefazodone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.